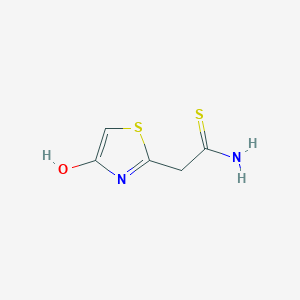

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide

Vue d'ensemble

Description

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide is a chemical compound with the molecular formula C5H6N2OS2 and a molecular weight of 174.24 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide can be synthesized through several methods. One common approach involves the cyclization and condensation of haloketones with thioamides . This method is widely used for the synthesis of thiazole derivatives. Another method involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide has potential applications in various fields:

- Pharmaceuticals: It may serve as a lead compound in drug development, particularly in antibiotics and anticancer agents.

- Chemical Synthesis: It is utilized as a building block in synthesizing more complex molecules.

- Biology: It is investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Biological Activities

This compound exhibits notable biological activities. Compounds containing thiazole rings are known for their diverse pharmacological properties.

- Antimicrobial Activity: Thiazole derivatives are associated with antibacterial and antifungal activities .

- Anticancer Activity: Thiazole derivatives exhibit significant anticancer properties, inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death in various cancer cell lines.

Anticancer Activity Case Study

In a study by Uremis et al. (2017), benzothiazole derivatives were synthesized and tested against pancreatic cancer cells. The results indicated that these compounds exhibited potent cytotoxic effects, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used.

Thiazole Derivatives as CDK4 Inhibitors

Thiazole compounds were well-tolerated in acidic conditions and possessed potent CDK4 inhibitory activity. Introducing various substituted thiazoles at the hydrazone moiety and the alkyl group at the C-6 position of the thieno[2,3-d]pyrimidine scaffold enhances chemical stability and inhibitory activities for CDK4 with selectivity against CDK2 .

Mécanisme D'action

The mechanism of action of 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide involves its interaction with molecular targets and pathways in biological systems. Thiazole-containing compounds can activate or inhibit biochemical pathways, enzymes, or receptors . The specific molecular targets and pathways depend on the particular application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole: The parent compound of the thiazole ring system.

Sulfathiazole: A short-acting sulfa drug with antimicrobial properties.

Thiamine (Vitamin B1): A thiazole-containing vitamin essential for neurological function.

Uniqueness

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide is a heterocyclic compound with significant biological activity, particularly noted for its antimicrobial and anticancer properties. As a thiazole derivative, it exhibits unique reactivity due to the presence of a hydroxyl group at the para position of the thiazole ring. This article explores its biological activities, mechanisms of action, and potential applications in medicine and industry.

- Chemical Formula : C₅H₆N₂OS₂

- Molecular Weight : 174.24 g/mol

- Structure : The compound features a thiazole ring and a thioamide functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Thiazole derivatives can modulate biochemical pathways by activating or inhibiting specific enzymes or receptors. For instance, studies indicate that this compound may inhibit fungal lanosterol C14α-demethylase, a critical enzyme in the biosynthesis of ergosterol in fungi, thereby exhibiting antifungal activity .

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties against both bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 7.81 μg/mL | |

| Staphylococcus aureus | 15 μg/mL | |

| Escherichia coli | 10 μg/mL |

These findings suggest that this compound could serve as a potential therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation. For example, compounds similar to this compound have been tested against various cancer cell lines with promising results.

Study on Antifungal Activity

A study published in 2019 synthesized several thiazole derivatives and evaluated their antifungal activity against Candida species. The most potent compound exhibited an MIC significantly lower than that of the standard antifungal fluconazole, indicating the potential of thiazole derivatives in overcoming antifungal resistance .

Investigation into Anticancer Properties

In another study focusing on anticancer properties, researchers found that thiazole derivatives could inhibit the growth of human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The specific pathways involved were analyzed using flow cytometry and Western blotting techniques .

Research Applications

The compound has several applications across different fields:

- Pharmaceutical Development : Investigated for its potential as an antimicrobial and anticancer agent.

- Chemical Synthesis : Used as a building block for synthesizing more complex thiazole derivatives.

- Industrial Applications : Potential use in producing specialty chemicals and materials.

Propriétés

IUPAC Name |

2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS2/c6-3(9)1-5-7-4(8)2-10-5/h2,8H,1H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQFXEPTZXJKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363247 | |

| Record name | 2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126106-28-3 | |

| Record name | 2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.